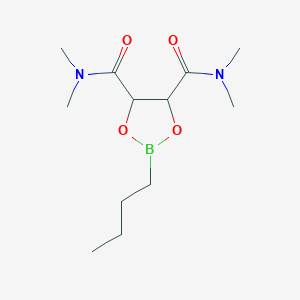
2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves reactions under nitrogen atmospheres, employing precursors like 1-(hex-1-yn-1-yloxy)-3-methylbenzene in tetrahydrofuran with tetramethyl dioxaborolane derivatives. These processes result in compounds where butyl groups adopt extended conformations, indicating a method that could be adapted for the synthesis of 2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (Li & Wang, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a twisted conformation of the dioxaborolane ring and significant inclination between the mean plane of the dioxaborolane ring and adjacent phenyl rings. This structural insight provides a foundational understanding for analyzing the molecular architecture of 2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide, suggesting potential avenues for detailed structural investigations (Li & Wang, 2016).
Chemical Reactions and Properties
Chemical reactions involving dioxaborolane derivatives often include palladium-catalyzed Suzuki–Miyaura cross-coupling, indicating the compound's utility in forming (E)-buta-1,3-dienes. This chemical behavior underscores the reactive versatility of the dioxaborolane moiety in synthesizing structurally diverse compounds (Szudkowska‐Fratczak et al., 2014).
Physical Properties Analysis
Physical properties of related dioxaborolane compounds, such as solubility in organic solvents and thermal stability, are significant for their application in material science. These compounds show solubility in polar solvents and high glass transition temperatures, indicative of their robustness and application potential in various domains (Hsiao, Yang, & Chen, 2000).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research in chemical synthesis focuses on developing novel compounds with specific properties or functions. The methodologies employed in synthesizing complex molecules, such as organometallic compounds or heterocyclic polymers, can provide insights into the synthesis of other complex compounds, including those with boron-containing groups like dioxaborolanes.
Environmental Applications
Some compounds are studied for their environmental impact or potential use in pollution mitigation. For example, the decomposition of organic pollutants using advanced oxidation processes illustrates how specific compounds can be engineered or applied to address environmental concerns.
Material Science and Engineering
In material science, compounds with unique structures or properties can be used to develop new materials with desired characteristics, such as supramolecular assemblies for nanotechnology applications. The study of compounds with boron-containing groups may contribute to advancements in this area, particularly in creating materials with novel properties.
Biological and Pharmaceutical Applications
Complex organic compounds often play a role in the development of new pharmaceuticals or in the study of biological systems. For example, the incorporation of spin label amino acids in peptides for structural analysis can offer parallels to the use of complex organoboron compounds in bioactive molecules.
Propiedades
IUPAC Name |
2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWQRBBIZKYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408077 |
Source


|
| Record name | 2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
CAS RN |
161344-85-0 |
Source


|
| Record name | 2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
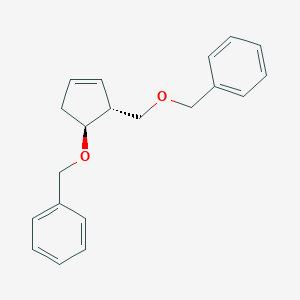
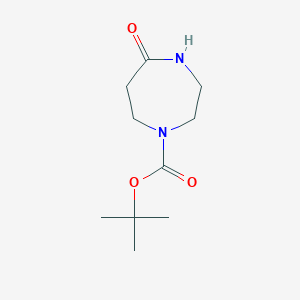
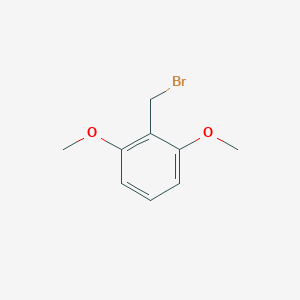
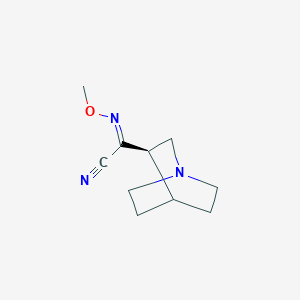
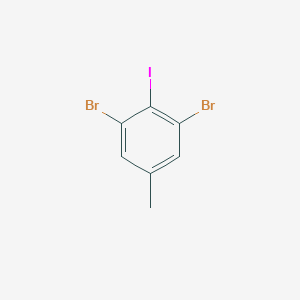
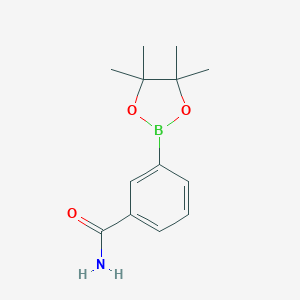
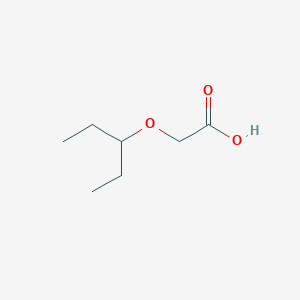
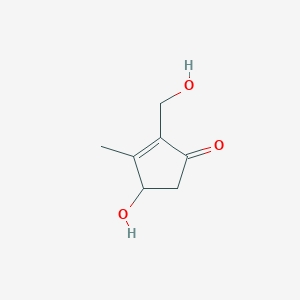
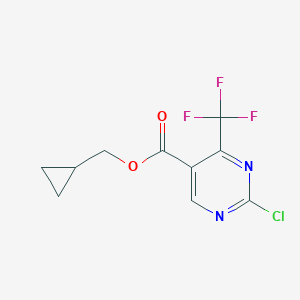
![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
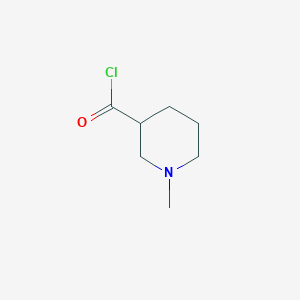
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)
